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Compound of Interest

Compound Name: TRANS-STILBENE-D10

Cat. No.: B3044118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

trans-stilbene-d10 (perdeuterated phenyl rings). The information presented herein is essential

for the characterization and analysis of this isotopically labeled compound in various research

and development applications. This document outlines nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and

a logical workflow for spectroscopic analysis.

Spectroscopic Data
The following sections present the expected spectroscopic data for trans-stilbene-d10. While

direct experimental data for this specific isotopologue is not widely published, the provided data

is based on established spectroscopic principles and data from the non-deuterated analogue,

trans-stilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of trans-stilbene-d10. The

deuteration of the phenyl rings simplifies the ¹H NMR spectrum significantly, leaving only the

signals from the vinylic protons.

¹H NMR (Proton NMR): In a standard organic solvent like CDCl₃, the ¹H NMR spectrum of

trans-stilbene-d10 is expected to show a singlet corresponding to the two equivalent vinylic
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protons. The aromatic region will be devoid of signals due to the replacement of protons with

deuterium.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for all carbon atoms.

The carbons in the deuterated phenyl rings will exhibit reduced signal intensity and may show

splitting due to coupling with deuterium (a triplet for C-D). The chemical shifts will be similar to

those of non-deuterated trans-stilbene.

¹H NMR
Chemical Shift (δ)

ppm
Multiplicity Assignment

Vinylic H ~7.1 Singlet -CH=CH-

¹³C NMR Chemical Shift (δ) ppm Assignment

C1 ~137 C (ipso)

C2/C6 ~129 C-D (ortho)

C3/C5 ~128 C-D (meta)

C4 ~127 C-D (para)

Vinylic C ~129 -CH=CH-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly

depending on the solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes within

the molecule. For trans-stilbene-d10, the characteristic absorptions of the alkene and the

deuterated aromatic rings are of primary interest. The C-D stretching and bending vibrations

will appear at lower wavenumbers compared to the corresponding C-H vibrations in the non-

deuterated compound.
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Vibrational Mode Expected Frequency (cm⁻¹) Intensity

C-D Stretch (aromatic) ~2250 Medium

C=C Stretch (alkene) ~1640 Medium

C=C Stretch (aromatic) ~1580, ~1470 Medium-Strong

=C-H Bend (trans-alkene, out-

of-plane)
~960 Strong

C-D Bend (aromatic, out-of-

plane)
~700-800 Strong

Note: The exact positions of the absorption bands can be influenced by the physical state of

the sample (e.g., solid, solution).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For trans-stilbene-d10, the molecular ion peak will be observed at a mass-to-

charge ratio (m/z) of 190, corresponding to the molecular formula C₁₄H₂D₁₀.

The fragmentation pattern is expected to be similar to that of trans-stilbene, with the key

difference being the increased mass of fragments containing the deuterated phenyl rings.

m/z Relative Abundance Possible Fragment

190 High [M]⁺ (Molecular Ion)

189 High [M-H]⁺ or [M-D]⁺

112 Medium
[C₇HD₅]⁺ (Deuterated

Tropylium Ion)

82 Medium
[C₆D₅]⁺ (Deuterated Phenyl

Ion)

Note: The relative abundances are estimates and can vary depending on the ionization method

and energy.
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of trans-stilbene-d10.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of trans-stilbene-d10.

Materials:

trans-Stilbene-d10 sample

Deuterated chloroform (CDCl₃) with 0.03% TMS

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Weigh approximately 5-10 mg of the trans-stilbene-d10 sample.

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a small vial.

Use the vortex mixer to ensure the sample is fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2

second relaxation delay).

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence

of deuterium, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay

may be necessary to obtain a good signal-to-noise ratio.
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Process the spectra using the spectrometer's software (e.g., Fourier transform, phase

correction, baseline correction, and referencing to TMS at 0 ppm).

FTIR-ATR Spectroscopy
Objective: To obtain an infrared spectrum of solid trans-stilbene-d10.

Materials:

trans-Stilbene-d10 sample (solid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Isopropyl alcohol or other suitable solvent for cleaning

Procedure:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropyl alcohol

and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid trans-stilbene-d10 sample onto the center of the ATR

crystal using a clean spatula.

Lower the ATR press to apply firm and even pressure on the sample, ensuring good contact

with the crystal.

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.

After the measurement, release the pressure, remove the sample, and clean the ATR crystal

thoroughly.

Process the spectrum by performing a background subtraction.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time, molecular weight, and fragmentation pattern of

trans-stilbene-d10.

Materials:

trans-Stilbene-d10 sample

Volatile organic solvent (e.g., dichloromethane, hexane)

GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms)

Autosampler vials with caps

Microsyringe

Procedure:

Prepare a dilute solution of trans-stilbene-d10 (e.g., ~10 µg/mL) in a suitable volatile

solvent.[1]

Transfer the solution to a GC autosampler vial and cap it.

Set up the GC-MS method. A typical method might include:

Injector: Splitless mode, temperature at 250°C.

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp

up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-

500.

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
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Acquire the data. The output will be a total ion chromatogram (TIC) showing peaks as a

function of retention time, and a mass spectrum for each point in the chromatogram.

Analyze the data to determine the retention time of the trans-stilbene-d10 peak and to

examine its corresponding mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound like trans-stilbene-d10.
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Caption: Workflow for Spectroscopic Analysis of trans-Stilbene-D10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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